1-(3-Chloro-4-fluorobenzyl)imidazole
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Overview
Description
1-(3-Chloro-4-fluorobenzyl)imidazole is a heterocyclic compound that features an imidazole ring substituted with a 3-chloro-4-fluorobenzyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorine and fluorine atoms in the benzyl group imparts unique chemical properties to the molecule, making it a valuable target for synthetic and application-oriented research.
Preparation Methods
The synthesis of 1-(3-chloro-4-fluorobenzyl)imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-fluorobenzyl chloride from 3-chloro-4-fluorotoluene through chlorination.
Imidazole Formation: The benzyl chloride derivative is then reacted with imidazole in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorobenzyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the benzyl group can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazole N-oxides using oxidizing agents like m-chloroperbenzoic acid. Reduction reactions can be carried out using hydrogenation catalysts.
Coupling Reactions: The compound can be involved in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules. Palladium catalysts are typically used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted imidazoles and benzyl derivatives.
Scientific Research Applications
1-(3-Chloro-4-fluorobenzyl)imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and receptor binding.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Catalysis: The compound serves as a ligand in the development of new catalytic systems for organic transformations.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorobenzyl)imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the imidazole ring allows for interactions with metal ions and hydrogen bonding, which are crucial for its biological activity. The chlorine and fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorobenzyl)imidazole can be compared with other substituted imidazoles such as:
1-(4-Chlorobenzyl)imidazole: Lacks the fluorine atom, which may result in different chemical and biological properties.
1-(3-Fluorobenzyl)imidazole:
1-(3-Chloro-4-methylbenzyl)imidazole: The presence of a methyl group instead of fluorine alters its electronic properties and reactivity.
Properties
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)methyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2/c11-9-5-8(1-2-10(9)12)6-14-4-3-13-7-14/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUTTZQZIJVGCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CN=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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